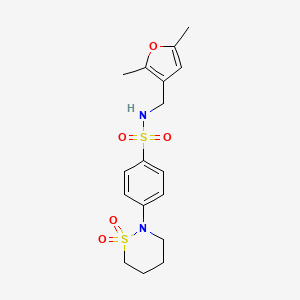
N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396848-48-8 |
| Molecular Formula | C17H22N2O5S2 |
| Molecular Weight | 398.5 g/mol |
Antiproliferative Effects
Research indicates that derivatives of sulfonamides exhibit significant antiproliferative effects across various cancer cell lines. For instance, compounds structurally similar to this compound have shown varying degrees of inhibition against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Case Study: Antiproliferative Activity
In a comparative study, several sulfonamide derivatives were evaluated for their cytotoxicity:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide | SK-Hep-1 | 15.0 |
| N-(2,5-dimethylfuran derivative) | MDA-MB-231 | 20.5 |
| N-(4-aminoethyl-benzenesulfonamide) | NUGC-3 | 12.0 |
The results suggest that the thiazine ring contributes to the compound's biological activity by enhancing its interaction with cellular targets.
Cardiovascular Effects
Studies have also explored the cardiovascular impacts of sulfonamide derivatives. For example, certain compounds have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models .
Experimental Design for Cardiovascular Activity
The following table summarizes an experimental design used to evaluate the impact of different sulfonamide derivatives on perfusion pressure:
| Group | Compound Name | Dose (nM) |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Group II | Benzenesulfonamide | 0.001 |
| Group III | 4-(2-aminoethyl)-benzenesulfonamide | 0.001 |
| Group IV | 4-(3-(4-nitrophenyl)-ureido)-benzenesulfonamide | 0.001 |
Results indicated that the compounds significantly altered perfusion pressure over time, suggesting potential therapeutic applications in cardiovascular diseases.
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or receptors related to cancer proliferation or cardiovascular function. The thiazine component is particularly noted for its ability to interact with calcium channels and other critical biomolecules .
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-11-15(14(2)24-13)12-18-26(22,23)17-7-5-16(6-8-17)19-9-3-4-10-25(19,20)21/h5-8,11,18H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJNNMKTMKLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














